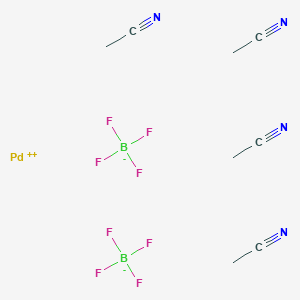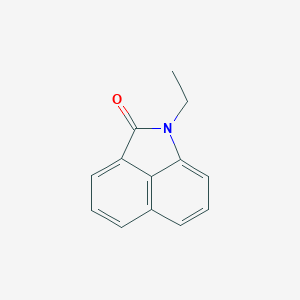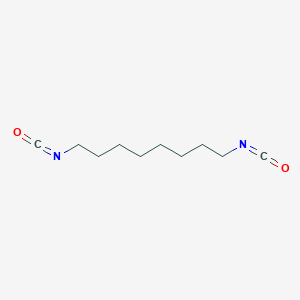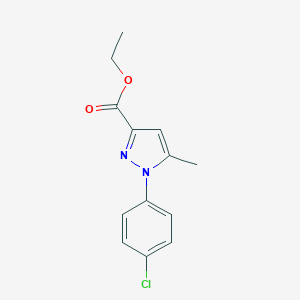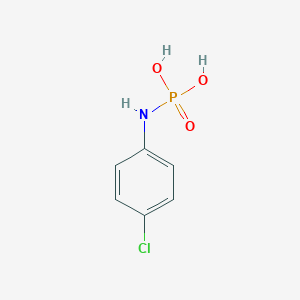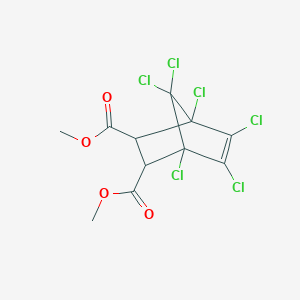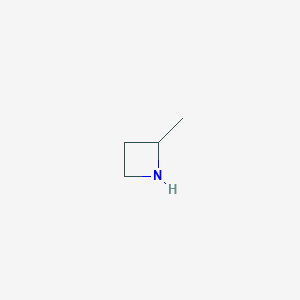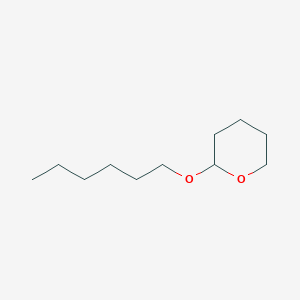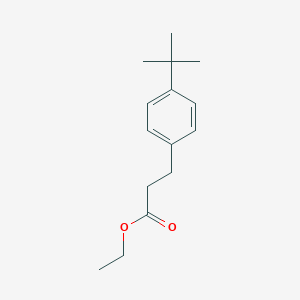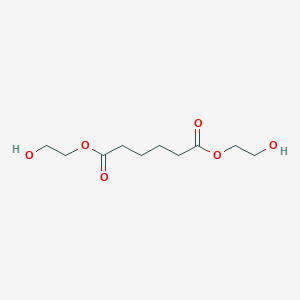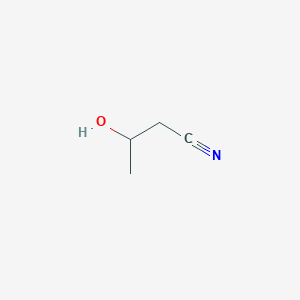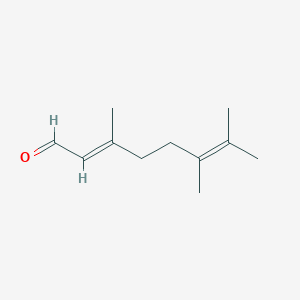
3,6,7-Trimethyl-2,6-octadienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,7-Trimethyl-2,6-octadienal, also known as citral, is a naturally occurring compound found in many essential oils, including lemongrass, lemon, and orange. It is widely used in the food, fragrance, and cosmetic industries due to its pleasant citrus aroma and flavor. In recent years, citral has gained attention in scientific research due to its potential health benefits and therapeutic properties.
Mécanisme D'action
The mechanism of action of 3,6,7-Trimethyl-2,6-octadienal is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and inhibition of inflammatory signaling pathways. Citral has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting a potential role in cancer therapy.
Effets Biochimiques Et Physiologiques
Citral has been shown to have a variety of biochemical and physiological effects. In animal studies, 3,6,7-Trimethyl-2,6-octadienal has been shown to reduce inflammation, improve liver function, and lower cholesterol levels. Additionally, 3,6,7-Trimethyl-2,6-octadienal has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,6,7-Trimethyl-2,6-octadienal in laboratory experiments is its availability and low cost. Citral is a widely used compound that can be easily synthesized or obtained from natural sources. However, one limitation is its potential for toxicity at high doses, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 3,6,7-Trimethyl-2,6-octadienal. One area of interest is its potential as a natural antimicrobial agent in food preservation and medical applications. Additionally, further research is needed to fully understand the mechanism of action of 3,6,7-Trimethyl-2,6-octadienal and its potential therapeutic uses in the treatment of inflammatory diseases and cancer. Finally, the development of new methods for the synthesis of 3,6,7-Trimethyl-2,6-octadienal may lead to improved efficiency and cost-effectiveness in its production.
Méthodes De Synthèse
Citral can be synthesized through various methods, including the isolation of natural sources and chemical synthesis. One common method of chemical synthesis involves the condensation of acetaldehyde with two molecules of isoprene, followed by dehydration to form 3,6,7-Trimethyl-2,6-octadienal. This method is often used in industrial production.
Applications De Recherche Scientifique
Citral has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. In vitro studies have shown that 3,6,7-Trimethyl-2,6-octadienal exhibits potent antimicrobial activity against a wide range of bacteria and fungi, making it a promising candidate for use in food preservation and as a natural alternative to synthetic antimicrobial agents. Additionally, 3,6,7-Trimethyl-2,6-octadienal has been shown to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis.
Propriétés
Numéro CAS |
1891-67-4 |
|---|---|
Nom du produit |
3,6,7-Trimethyl-2,6-octadienal |
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
(2E)-3,6,7-trimethylocta-2,6-dienal |
InChI |
InChI=1S/C11H18O/c1-9(2)11(4)6-5-10(3)7-8-12/h7-8H,5-6H2,1-4H3/b10-7+ |
Clé InChI |
CIJXIVUHYJAYCO-JXMROGBWSA-N |
SMILES isomérique |
CC(=C(C)CC/C(=C/C=O)/C)C |
SMILES |
CC(=C(C)CCC(=CC=O)C)C |
SMILES canonique |
CC(=C(C)CCC(=CC=O)C)C |
Autres numéros CAS |
1891-67-4 |
Pictogrammes |
Irritant |
Synonymes |
3,6,7-Trimethyl-2,6-octadienal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



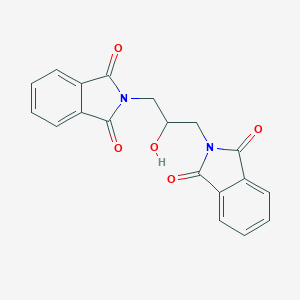
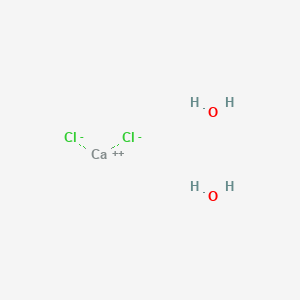
![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)
